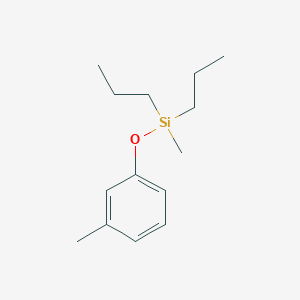

Methyl(3-methylphenoxy)dipropylsilane

Description

Methyl(3-methylphenoxy)dipropylsilane is an organosilicon compound characterized by a central silicon atom bonded to three distinct groups: a methyl group, a 3-methylphenoxy group, and two propyl chains. This structure places it within the broader class of alkoxysilanes, which are widely used as coupling agents, surface modifiers, or intermediates in polymer synthesis. While specific data on this compound are absent in the provided evidence, its properties can be inferred from structurally analogous silanes discussed below .

Properties

CAS No. |

59280-25-0 |

|---|---|

Molecular Formula |

C14H24OSi |

Molecular Weight |

236.42 g/mol |

IUPAC Name |

methyl-(3-methylphenoxy)-dipropylsilane |

InChI |

InChI=1S/C14H24OSi/c1-5-10-16(4,11-6-2)15-14-9-7-8-13(3)12-14/h7-9,12H,5-6,10-11H2,1-4H3 |

InChI Key |

HJUWXWJFQYTPJL-UHFFFAOYSA-N |

Canonical SMILES |

CCC[Si](C)(CCC)OC1=CC=CC(=C1)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl(3-methylphenoxy)dipropylsilane can be synthesized through several methods. One common approach involves the reaction of 3-methylphenol with dipropylchlorosilane in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the base facilitating the formation of the desired silane compound by neutralizing the hydrochloric acid byproduct.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of fluidized bed reactors where elementary silicon is reacted with chloroalkanes in the presence of a copper catalyst . This method allows for the efficient production of various silanes, including those with higher alkyl or unsaturated moieties.

Chemical Reactions Analysis

Types of Reactions

Methyl(3-methylphenoxy)dipropylsilane undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form silanols or siloxanes.

Reduction: Reduction reactions can convert the silane to its corresponding silane hydride.

Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like alkoxides or amines can be used in substitution reactions.

Major Products Formed

Oxidation: Silanols and siloxanes.

Reduction: Silane hydrides.

Substitution: Various substituted silanes depending on the nucleophile used.

Scientific Research Applications

Methyl(3-methylphenoxy)dipropylsilane has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.

Biology: The compound can be used in the development of silicon-based biomaterials.

Industry: Utilized in the production of silicone-based materials and coatings

Mechanism of Action

The mechanism by which Methyl(3-methylphenoxy)dipropylsilane exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon atom can form stable bonds with oxygen, carbon, and other elements, allowing the compound to participate in a wide range of chemical reactions. The phenoxy group can also engage in π-π interactions, further influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

Research Findings and Data Gaps

Reactivity with Organic Matrices : While methacryloxy and glycidoxy silanes are well-documented for polymer crosslinking , the target compound’s interaction with polymers remains unexplored in the provided evidence.

Safety and Handling : Analogous silanes (e.g., 3-Methacryloxypropyltrimethoxysilane) require stringent safety measures (e.g., respiratory protection, glove use) due to irritant properties . Similar precautions likely apply to the target compound.

Synthetic Routes: The synthesis of this compound may involve nucleophilic substitution of chlorosilanes with 3-methylphenol, akin to methods used for bis[(3-ethyl-3-methoxyoxetane)propyl]diphenylsilane .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.